

An In-depth Technical Guide on 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA)

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Compound of Interest

Compound Name: *Dmmda*

Cat. No.: *B12764425*

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Abstract

2,5-Dimethoxy-3,4-methylenedioxyamphetamine (**DMMDA**) is a lesser-known psychedelic compound belonging to the amphetamine class. First synthesized and documented by Alexander Shulgin, **DMMDA** is structurally related to MMDA and the DOx series of psychedelic amphetamines. This technical guide provides a comprehensive overview of the current knowledge on **DMMDA**, including its chemical properties, synthesis, and postulated mechanism of action. Due to the limited research on this specific compound, this guide also outlines detailed, theoretical experimental protocols for its synthesis and pharmacological evaluation based on established methodologies for analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers and scientists in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

2,5-Dimethoxy-3,4-methylenedioxyamphetamine, also referred to as **DMMDA** or **DMMDA-1**, is a psychoactive substance first synthesized by Alexander Shulgin in the 1960s and detailed in his 1991 book, "PiHKAL" (Phenethylamines I Have Known And Loved).[1] **DMMDA** is a structural analog of MMDA and is part of a broader class of substituted amphetamines known for their hallucinogenic properties. Shulgin's qualitative reports describe **DMMDA** as producing subjective effects similar to LSD, including visual imagery, mydriasis, ataxia, and time dilation, with a typical oral dosage ranging from 30 to 75 mg and a duration of 6 to 8 hours.[1]

Despite its early synthesis, **DMMDA** has not been extensively studied, and there is a significant lack of quantitative pharmacological and toxicological data in the scientific literature. This guide aims to consolidate the available information and provide a technical framework for future research into this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **DMMDA** is presented in Table 1.

Property	Value
IUPAC Name	1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine[1]
Other Names	DMMDA, DMMDA-1
CAS Number	15183-13-8[1]
Molecular Formula	C ₁₂ H ₁₇ NO ₄ [1]
Molar Mass	239.271 g/mol [1]
Appearance	(Not specified in literature)
Solubility	(Not specified in literature)
SMILES	CC(N)Cc1cc(OC)c2OCOc2c1OC[1]
InChI	InChI=1S/C12H17NO4/c1-7(13)4-8-5-9(14-2)11-12(10(8)15-3)17-6-16-11/h5,7H,4,6,13H2,1-3H3[1]

Synthesis of DMMDA

Two primary synthetic routes for **DMMDA** have been described, originating from the natural essential oil apiole.

Shulgin's Synthesis via Nitrostyrene Intermediate

This method, as detailed in "PiHKAL," involves the nitration of isoapiole.[1]

Experimental Protocol:

- Step 1: Isomerization of Apiole to Isoapiole. Apiole is isomerized to isoapiole by heating with a solution of ethanolic potassium hydroxide on a steam bath.
- Step 2: Nitration of Isoapiole. The resulting isoapiole is dissolved in a solution of acetone and pyridine and cooled in an ice bath. Tetranitromethane is then added to the stirred solution to yield 2-nitro-isoapiole. Pyridine acts as a catalyst in this reaction. It is important to note that tetranitromethane is a highly toxic and potentially explosive reagent, making this synthesis route hazardous by modern laboratory standards.[\[1\]](#)
- Step 3: Reduction to **DMMDA**. The 2-nitro-isoapiole is reduced to the freebase of **DMMDA** using a strong reducing agent such as lithium aluminum hydride in a refluxing suspension of diethyl ether under an inert atmosphere.[\[1\]](#)
- Step 4: Salt Formation. The **DMMDA** freebase is then converted to its hydrochloride salt for stability and ease of handling.

Safer Alternative Synthesis via Phenyl-2-Propanone Intermediate

A safer synthetic route avoids the use of tetranitromethane and proceeds through a phenyl-2-propanone intermediate, analogous to the synthesis of MDA from safrole.[\[1\]](#)

Experimental Protocol:

- Step 1: Wacker Oxidation of Apiole. Apiole is oxidized to 2,5-dimethoxy-3,4-methylenedioxyphenylpropan-2-one (DMMDP2P) using a Wacker oxidation with benzoquinone as the reoxidant for the palladium catalyst.[\[1\]](#)
- Step 2: Reductive Amination. The DMMDP2P intermediate is then subjected to reductive amination to yield **DMMDA**. This can be achieved through various methods, such as the Leuckart reaction or using a reducing agent like sodium cyanoborohydride in the presence of an ammonia source.
- Step 3: Purification and Salt Formation. The resulting **DMMDA** is purified, typically through distillation or chromatography, and then converted to a salt form.

Postulated Mechanism of Action and Pharmacology

The precise mechanism of action for **DMMDA** has not been empirically determined. However, based on its structural similarity to other psychedelic amphetamines and Shulgin's qualitative comparison of its effects to LSD, it is strongly suggested to be an agonist or partial agonist at the serotonin 5-HT_{2a} receptor.^[1] This receptor is the primary target for classic psychedelics and is responsible for mediating their hallucinogenic effects.

Quantitative Pharmacological Data for **DMMDA** is currently unavailable in the public domain.

Theoretical Experimental Protocol for In Vitro Receptor Binding Assay

To determine the binding affinity of **DMMDA** for various serotonin receptors, a competitive radioligand binding assay could be employed.

Methodology:

- **Membrane Preparation:** Cell membranes expressing the human recombinant serotonin receptor of interest (e.g., 5-HT_{2a}, 5-HT_{2n}, 5-HT_{1a}) are prepared from transfected cell lines.
- **Assay Buffer:** A suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease inhibitors is prepared.
- **Radioligand:** A radiolabeled ligand with high affinity and specificity for the target receptor is selected (e.g., [³H]ketanserin for 5-HT_{2a}).
- **Competition Assay:** A constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of unlabeled **DMMDA**.
- **Incubation and Separation:** The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured by liquid scintillation counting.

- **Data Analysis:** The data is analyzed using non-linear regression to determine the IC_{50} value of **DMMDA**, which is then converted to a K_i (inhibition constant) value using the Cheng-Prusoff equation.

Analytical Methods

Standard analytical techniques can be applied for the identification and quantification of **DMMDA**.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a common method for the analysis of amphetamine derivatives. The compound would likely be derivatized prior to analysis to improve its chromatographic properties.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR would be crucial for the structural elucidation and confirmation of synthesized **DMMDA**.

Metabolism and Toxicology

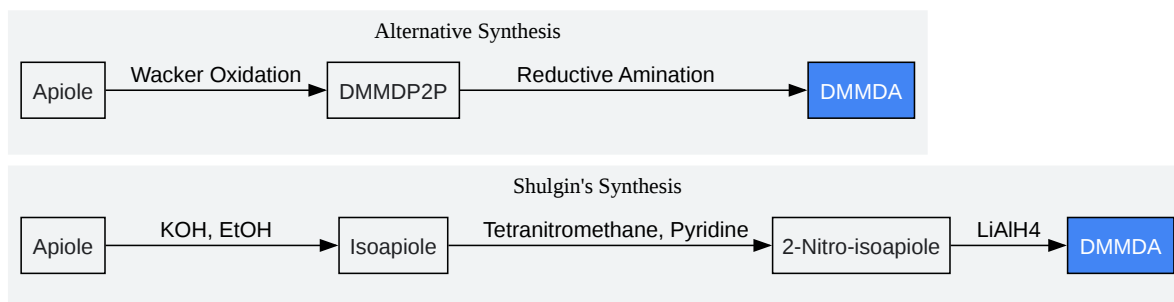
There is no experimental data on the metabolism or toxicology of **DMMDA**. Computationally, it is predicted to be metabolized by the cytochrome P450 enzyme CYP3A4.^[1] Potential metabolic pathways could involve demethylation of the methoxy groups or hydroxylation of the phenyl ring, similar to related compounds.^[1] The toxicological profile of **DMMDA** is unknown.

Conclusion

2,5-Dimethoxy-3,4-methylenedioxyamphetamine is a psychoactive compound with a long history but a very limited scientific profile. The existing information, primarily from the work of Alexander Shulgin, suggests it is a potent psychedelic with a mechanism of action likely centered on the 5-HT_{2a} receptor. Significant research is required to quantitatively characterize its pharmacology, pharmacokinetics, metabolism, and toxicology. The theoretical experimental protocols provided in this guide offer a starting point for researchers interested in further investigating this compound.

Visualizations

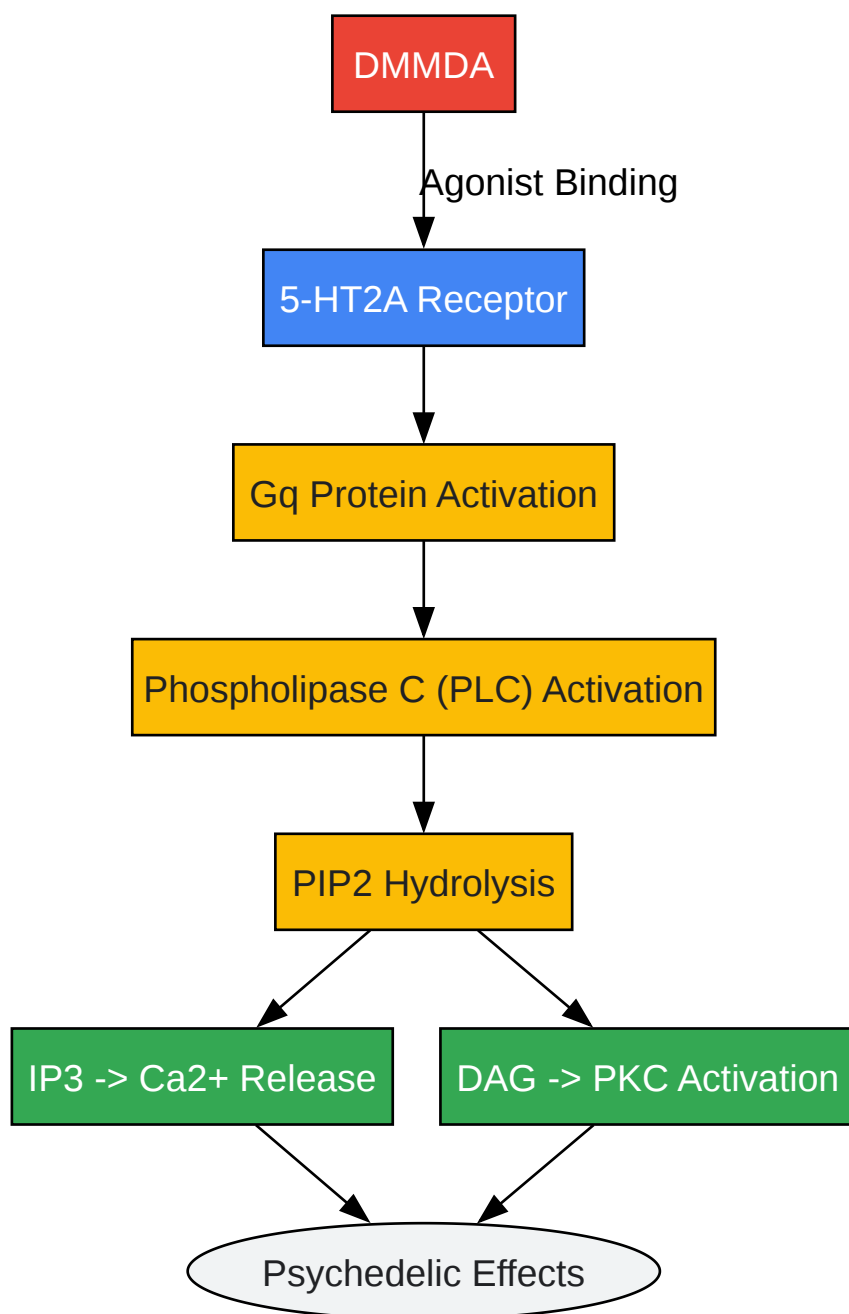
Synthetic Pathways of **DMMDA**



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Caption: Synthetic routes to **DMMDA** from apiole.

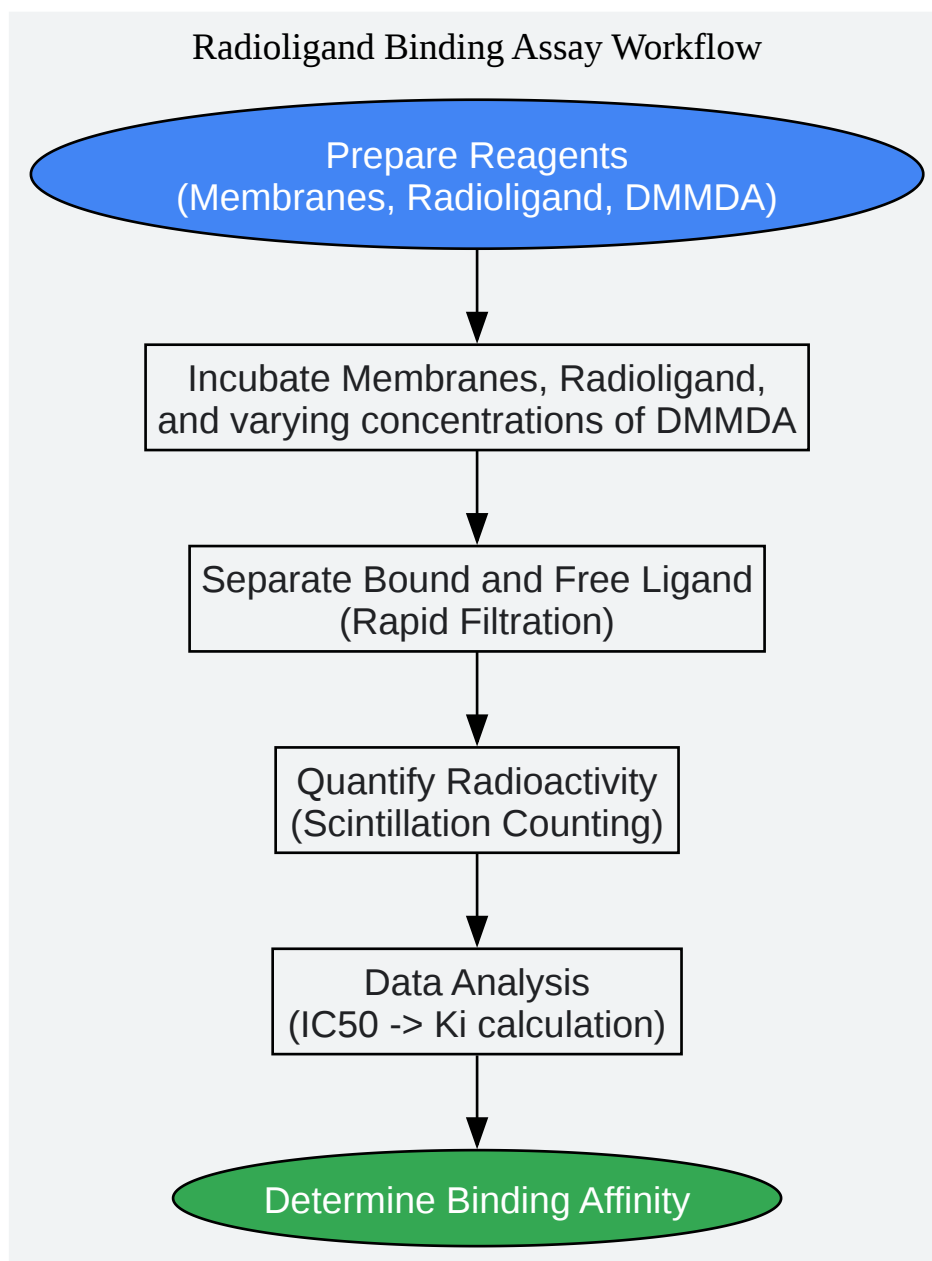
Postulated Signaling Pathway of DMMDA



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Caption: Postulated 5-HT2A receptor signaling cascade for **DMMDA**.

Experimental Workflow for Receptor Binding Assay



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References

- 1. DMMDA - Wikipedia [en.wikipedia.org]
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